

# 1-Methyl-1H-pyrazol-4-amine dihydrochloride chemical properties

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## Compound of Interest

**Compound Name:** 1-Methyl-1H-pyrazol-4-amine  
dihydrochloride

**Cat. No.:** B1437859

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An In-Depth Technical Guide to **1-Methyl-1H-pyrazol-4-amine Dihydrochloride**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry, forming the core structural framework for a multitude of approved therapeutic agents.<sup>[1]</sup> Its versatility allows for substitution at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of blockbuster drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., Crizotinib, Ibrutinib) and anti-inflammatory agents.<sup>[1][2]</sup>

1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form for enhanced stability and solubility, is a critical building block for synthesizing these complex molecules. The presence of a primary amine at the 4-position provides a key reactive handle for elaboration, allowing its incorporation into larger, biologically active constructs. This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, analytical characterization, and strategic applications of this valuable intermediate.

## Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and process development.

## Identification and Structure

- Chemical Name: **1-Methyl-1H-pyrazol-4-amine dihydrochloride**
- Synonyms: 4-Amino-1-methyl-1H-pyrazole Dihydrochloride, 1-methylpyrazol-4-amine;dihydrochloride[3][4]
- Parent Compound CAS: 69843-13-6 (for the free base, 1-Methyl-1H-pyrazol-4-amine)[5]
- CAS Number: 1063734-49-5[3]

## Physicochemical Data

The dihydrochloride salt form is typically a crystalline solid, offering improved handling and stability compared to the free base, which is a liquid.[6] The data below is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>9</sub> Cl <sub>2</sub> N <sub>3</sub>	[4]
Molecular Weight	170.04 g/mol	[4]
Appearance	White to off-white solid/powder	General observation
Melting Point	Data not consistently available; varies by supplier	N/A
Solubility	Soluble in polar solvents like water and Dimethyl Sulfoxide (DMSO). Sparing solubility in non-polar organic solvents.	Inferred from salt structure
Storage Conditions	Store at room temperature under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a dry, well-ventilated place.	[7]

## Synthesis and Purification

The most common and efficient route to 1-Methyl-1H-pyrazol-4-amine is through the chemical reduction of its nitro precursor, 1-Methyl-4-nitro-1H-pyrazole. This method provides high yields and purity.

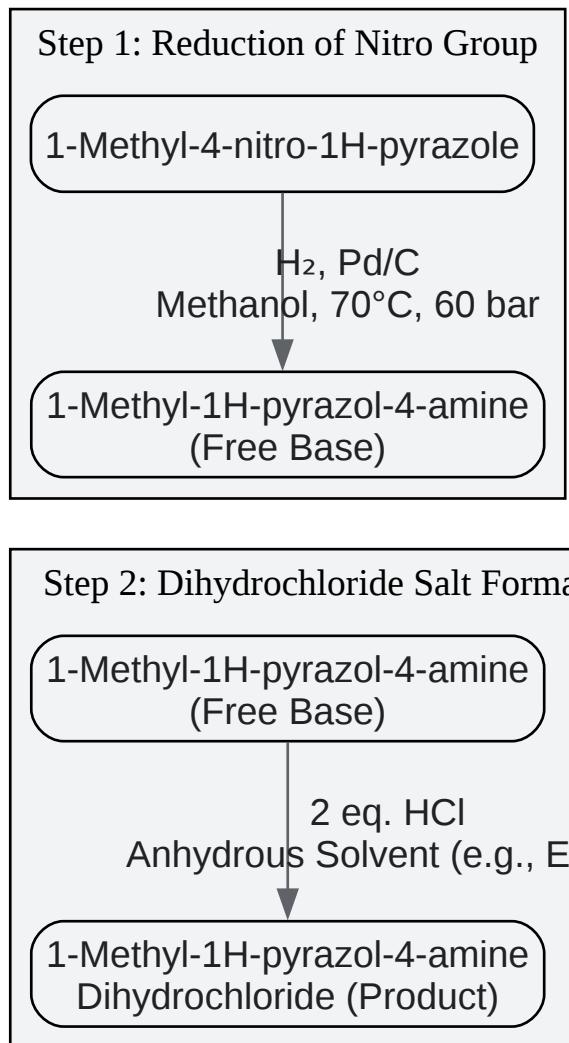
## Synthetic Pathway Rationale

The synthesis is a robust two-step process from the commercially available 1-methyl-4-nitropyrazole.

- **Catalytic Hydrogenation:** The nitro group is highly susceptible to reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method. It is highly efficient, selective for the nitro group, and the catalyst can be easily removed by filtration. The reaction is typically run in an alcohol solvent like methanol under hydrogen pressure.[8]

- Salt Formation: The resulting free base amine is then treated with a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt. Using two equivalents of HCl ensures protonation of both the basic pyrazole ring nitrogen and the 4-amino group, maximizing water solubility and stability.

## Visualized Synthesis Workflow



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Caption: General synthesis workflow for **1-Methyl-1H-pyrazol-4-amine dihydrochloride**.

## Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established literature procedures.[\[8\]](#)

- **Setup:** To a hydrogenation vessel, add 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (approx. 5-10 mol%).
- **Solvent Addition:** Add anhydrous methanol to the vessel to dissolve the starting material (approx. 10-20 mL per gram of substrate).
- **Hydrogenation:** Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 60 bar) and heat to the target temperature (e.g., 70°C).<sup>[8]</sup>
  - **Expert Insight:** The use of elevated temperature and pressure significantly accelerates the reaction rate, often allowing for completion within a few hours. Reaction progress can be monitored by TLC or LC-MS.
- **Workup (Free Base):** Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
- **Isolation (Free Base):** Concentrate the filtrate under reduced pressure to yield 1-Methyl-1H-pyrazol-4-amine as the free base.
- **Salt Formation:** Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol or isopropanol). Add a solution of anhydrous HCl (2.0-2.2 equivalents) in diethyl ether or isopropanol dropwise with stirring.
- **Precipitation and Collection:** The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
  - **Trustworthiness Check:** The purity of the final product should be verified by NMR spectroscopy and melting point analysis. The presence of two equivalents of HCl can be confirmed by titration or elemental analysis.

## Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of the synthesized material.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is an excellent solvent choice as it readily dissolves the polar dihydrochloride salt and its residual solvent peak does not typically interfere with key signals.[9]

Nucleus	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment & Justification
$^1\text{H}$ NMR	~10.0 - 12.0	Broad Singlet	$-\text{NH}_3^+$ : The amine protons are acidic and exchangeable. In the dihydrochloride salt, they will be significantly deshielded and appear as a very broad signal.
~8.0 - 8.2	Singlet		H5 (pyrazole ring): Proton adjacent to two nitrogen atoms, deshielded.
~7.6 - 7.8	Singlet		H3 (pyrazole ring): The other proton on the pyrazole ring.
~3.8 - 4.0	Singlet		$-\text{CH}_3$ : Methyl group attached to the ring nitrogen.
$^{13}\text{C}$ NMR	~135	C	C5 (pyrazole ring)
~125	C		C3 (pyrazole ring)
~105	C		C4 (pyrazole ring): Carbon bearing the amino group.
~38	$\text{CH}_3$		$-\text{CH}_3$ : N-methyl carbon.

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and instrument calibration. The residual proton signal in  $\text{DMSO-d}_6$  appears around  $\delta$  2.50 ppm, and a water peak is often observed around  $\delta$  3.3 ppm.[10]

## Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of **1-Methyl-1H-pyrazol-4-amine dihydrochloride** directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the tube.
- Cap the tube securely and vortex or sonicate gently until the solid is completely dissolved.
- Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the NMR spectrometer for analysis.

## Mass Spectrometry (MS)

Using electrospray ionization (ESI) in positive mode, the expected mass spectrum would show the molecular ion for the free base.

- Expected Ion: [M+H]<sup>+</sup>, where M is the mass of the free base (C<sub>4</sub>H<sub>7</sub>N<sub>3</sub>).
- Calculated m/z: 98.07

## Reactivity and Applications in Drug Development

The utility of **1-Methyl-1H-pyrazol-4-amine dihydrochloride** stems from the reactivity of its 4-amino group, making it a cornerstone for building complex molecular architectures.

## Chemical Reactivity Profile

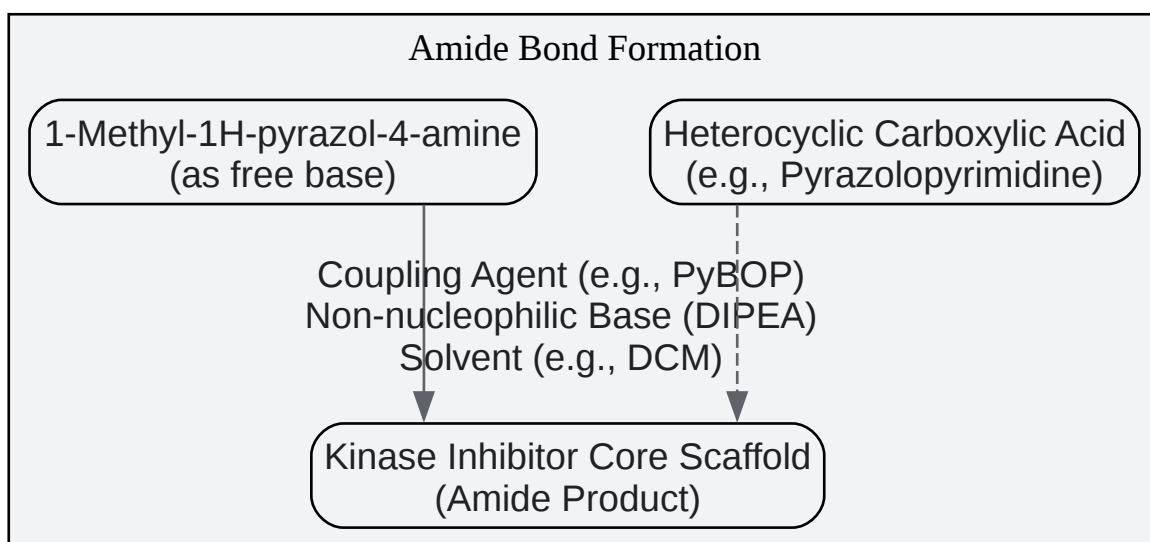
The primary amine is a potent nucleophile, readily participating in a variety of essential bond-forming reactions in drug synthesis:

- Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form stable amide bonds. This is the most common application, as the amide linkage is a key structural feature in many kinase inhibitors.
- Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

- Buchwald-Hartwig or Ullmann Coupling: N-arylation reactions to connect the amine to an aromatic or heteroaromatic ring.

## Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many modern kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), utilize a substituted pyrazole core.<sup>[2][11]</sup> The 4-amino pyrazole can be coupled with a heterocyclic carboxylic acid to form a core scaffold, which is then further elaborated.



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Caption: Use of the amine in a typical amide coupling reaction.

## Protocol: Representative Amide Coupling Reaction

This protocol is a representative example based on established literature procedures.<sup>[8]</sup>

- Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic carboxylic acid (1.0 eq), 1-Methyl-1H-pyrazol-4-amine (1.05 eq, typically liberated from the salt in situ or used as the free base), and a coupling agent such as PyBOP (1.1 eq).

- Solvent and Base: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq).
  - Expert Insight: DIPEA is critical. It acts as a base to neutralize the HCl from the starting material salt and the acid generated during the coupling reaction without competing as a nucleophile, which would lead to unwanted side products.
- Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide product.

## Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

- Hazard Identification: The free base is classified as a skin and eye irritant.[\[6\]](#) Similar precautions should be taken for the dihydrochloride salt.
- Handling and PPE: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.
- First Aid:
  - Eyes: In case of contact, immediately rinse cautiously with water for several minutes.
  - Skin: Wash with plenty of soap and water.
  - Inhalation: Move to fresh air.

- Storage and Stability: Store in a tightly closed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended to prevent potential degradation from air and moisture.[7]

## Conclusion

**1-Methyl-1H-pyrazol-4-amine dihydrochloride** is a high-value, versatile chemical intermediate. Its straightforward synthesis, well-defined reactivity, and the proven importance of the pyrazole scaffold make it an indispensable tool for researchers in pharmaceutical and agrochemical development. A comprehensive understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, empowers scientists to leverage this building block effectively in the discovery and synthesis of novel, high-impact molecules.

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## References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1063734-49-5 | CAS DataBase [m.chemicalbook.com]
- 8. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mason.gmu.edu [mason.gmu.edu]

- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
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